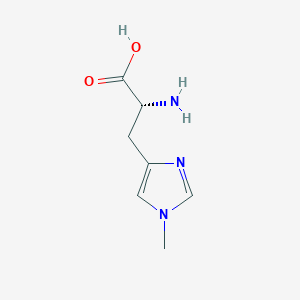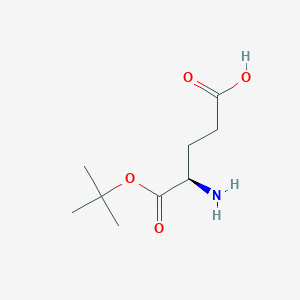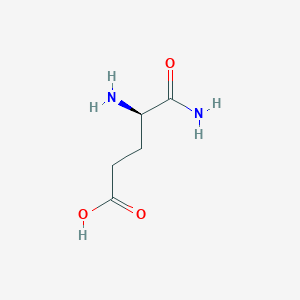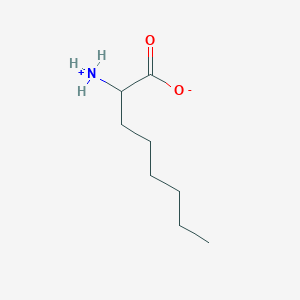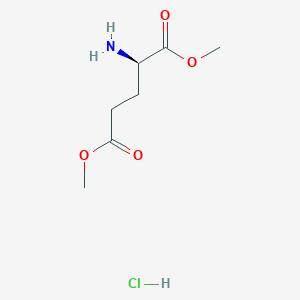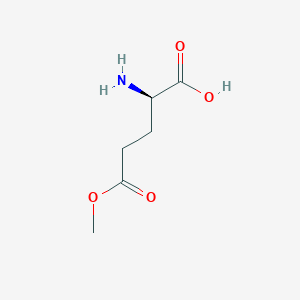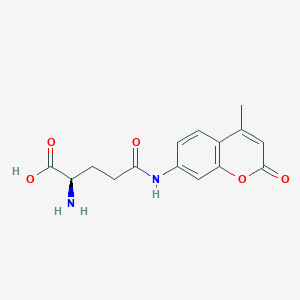
H-Cys(carbamoyl)-OH
描述
S-氨甲酰基-L-半胱氨酸是氨基酸L-半胱氨酸的衍生物,其特征在于在硫原子处连接有一个氨甲酰基。 该化合物的分子式为C4H8N2O3S,分子量为164.18 g/mol
科学研究应用
S-氨甲酰基-L-半胱氨酸在科学研究中具有广泛的应用:
化学: 用作合成其他含硫化合物的先驱物。
生物学: 在硫代谢和氧化还原生物学研究中发挥作用。
医学: 对其潜在的治疗作用进行了研究,包括抗氧化特性及其在解毒过程中的作用。
工业: 用于生产药物、化妆品和食品添加剂
作用机制
S-氨甲酰基-L-半胱氨酸的作用机制与其参与氧化还原反应的能力以及作为硫供体的作用有关。它可以与各种分子靶标相互作用,包括参与硫代谢和氧化还原调节的酶。 氨甲酰基还可以修饰蛋白质和肽,影响其功能和稳定性 .
类似化合物:
L-半胱氨酸: 一种含硫氨基酸,是S-氨甲酰基-L-半胱氨酸的前体。
N-乙酰-L-半胱氨酸: L-半胱氨酸的另一种具有抗氧化特性的衍生物。
L-蛋氨酸: 一种参与甲基化反应的含硫氨基酸。
独特性: S-氨甲酰基-L-半胱氨酸由于其氨甲酰基而具有独特性,与其他含硫氨基酸相比,它具有独特的化学性质和反应性。 这使其在特定的生化和工业应用中具有价值 .
生化分析
Biochemical Properties
The biochemical properties of H-Cys(carbamoyl)-OH are largely influenced by its cysteine backbone. Cysteine is known for its versatility in proteins, thanks to its chemical plasticity . The carbamoyl group in this compound could potentially influence its interactions with other biomolecules, although specific interactions have not been extensively studied .
Cellular Effects
Cysteine, the parent compound, plays crucial roles in human pathologies
Molecular Mechanism
Given its structural similarity to cysteine, it may share some of cysteine’s mechanisms, such as involvement in redox reactions
Metabolic Pathways
Given its structural similarity to cysteine, it may be involved in similar metabolic pathways
准备方法
合成路线和反应条件: S-氨甲酰基-L-半胱氨酸的合成通常涉及以下步骤:
外消旋化: 使用ATC外消旋酶将D-2-氨基-Δ2-噻唑啉-4-羧酸(D-ATC)转化为L-2-氨基-Δ2-噻唑啉-4-羧酸(L-ATC)。
开环反应: L-ATC进行开环反应生成N-氨甲酰基-L-半胱氨酸(L-NCC)。
工业生产方法: S-氨甲酰基-L-半胱氨酸的工业生产通常涉及微生物发酵工艺。 对大肠杆菌等微生物进行基因改造,以过表达特定基因,从而增强L-半胱氨酸的生物合成,然后通过酶促反应将L-半胱氨酸转化为S-氨甲酰基-L-半胱氨酸 .
反应类型:
氧化: S-氨甲酰基-L-半胱氨酸可以发生氧化反应,导致二硫键的形成。
还原: 它可以被还原生成L-半胱氨酸。
取代: 在特定条件下,氨甲酰基可以被其他官能团取代。
常用试剂和条件:
氧化剂: 过氧化氢、氧气。
还原剂: 二硫苏糖醇、硫氧还蛋白。
取代试剂: 根据所需的取代产物,可以使用各种亲核试剂。
主要产品:
氧化: 二硫键连接的半胱氨酸衍生物。
还原: L-半胱氨酸。
相似化合物的比较
L-Cysteine: A sulfur-containing amino acid that serves as a precursor to S-Carbamoyl-L-Cysteine.
N-Acetyl-L-Cysteine: Another derivative of L-cysteine with antioxidant properties.
L-Methionine: A sulfur-containing amino acid involved in methylation reactions.
Uniqueness: S-Carbamoyl-L-Cysteine is unique due to its carbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This makes it valuable in specific biochemical and industrial applications .
属性
IUPAC Name |
(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206063 | |
| Record name | S-Carbamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-71-1, 5745-86-8 | |
| Record name | S-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteinyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Carbamylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Carbamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteinyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1HSQ6VI39V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HSQ6VI39V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: S-carbamyl-L-cysteine is an amino acid derivative that acts as an intermediate in the biosynthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) in certain bacteria. [, , , ] This pathway is particularly relevant for microorganisms like Pseudomonas species. [, , ]
ANone: S-carbamyl-L-cysteine is generated from L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) through the enzymatic action of L-ATC hydrolase. [, ] This enzyme catalyzes the ring opening hydrolysis of L-ATC, yielding S-carbamyl-L-cysteine. []
ANone: S-carbamyl-L-cysteine is subsequently converted to L-cysteine by the enzyme S-carbamyl-L-cysteine amidohydrolase. [, , ] This enzyme catalyzes the hydrolysis of the carbamoyl group from S-carbamyl-L-cysteine, releasing L-cysteine. []
ANone: Yes, research suggests that hydroxylamine can also facilitate the conversion of S-carbamyl-L-cysteine to L-cysteine. [, ] In fact, the rate of conversion in the presence of hydroxylamine has been observed to be faster than the enzymatic pathway. []
ANone: Yes, S-carbamyl-L-cysteine can be synthesized in the laboratory. One method involves the condensation reaction between L-cysteine hydrochloride and potassium cyanate in glacial acetic acid. []
ANone: Yes, S-carbamyl-L-cysteine has been identified as an inhibitor of S-adenosylmethionine synthetase in human lymphocytes. [] This enzyme plays a crucial role in various cellular processes, including methylation reactions. []
ANone: Inhibition of S-adenosylmethionine synthetase by S-carbamyl-L-cysteine leads to a reduction in S-adenosylmethionine levels in lymphocytes. [] Consequently, this reduction in S-adenosylmethionine can suppress the blastogenic response of lymphocytes to mitogens like the streptococcal M5 protein and phytohemagglutinin (PHA). []
ANone: S-carbamyl-L-cysteine has the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol.
ANone: Yes, some studies have explored the antitumoral activity of S-carbamyl-L-cysteine and its derivatives. [, , ] For instance, the ethyl and chloroethyl derivatives of S-carbamyl-L-cysteine showed promising results in treating certain animal tumors. []
ANone: Research suggests that the mode of action of S-carbamyl-L-cysteine derivatives differs from conventional cytostatic drugs. [] This difference raises the possibility of S-carbamyl-L-cysteine derivatives exhibiting selective or surface activity against tumor cells. []
ANone: Yes, S-carbamyl-L-cysteine is formed when cyanate reacts with the sulfhydryl group of cysteine in a reaction that is reversible under specific conditions. [, ] This reaction has been employed to determine the concentration of cyanate in the blood. []
ANone: By measuring the amount of S-carbamyl-L-cysteine formed in the presence of excess cysteine and dithionite, researchers can indirectly determine the concentration of free cyanate in blood samples. [] This method has been used to study the pharmacokinetics of cyanate in patients with sickle cell disease. []
ANone: Yes, S-carbamyl-L-cysteine has been detected in heat-treated milk products. [] It is believed to be formed by the reaction of naturally occurring urea in milk with cysteine residues in milk proteins, particularly β-lactoglobulin, during the heating process. []
ANone: The impact of S-carbamyl-L-cysteine formation in heated milk on human health is not fully understood. Further research is needed to assess potential long-term effects.
ANone: Yes, S-carbamyl-L-cysteine can reversibly bind to the glutamine binding site of carbamyl phosphate synthetase by reacting with a specific sulfhydryl group. [] This interaction has provided insights into the structure and function of this enzyme. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





